molecular formula C12H23N3 B13295858 (2-Ethylhexyl)(1H-imidazol-2-ylmethyl)amine

(2-Ethylhexyl)(1H-imidazol-2-ylmethyl)amine

Cat. No.: B13295858
M. Wt: 209.33 g/mol
InChI Key: BHQRRRXCDBURCC-UHFFFAOYSA-N
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Description

(2-Ethylhexyl)(1H-imidazol-2-ylmethyl)amine is a chemical compound characterized by the presence of an ethylhexyl group attached to an imidazole ring via a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethylhexyl)(1H-imidazol-2-ylmethyl)amine typically involves the reaction of 2-ethylhexylamine with a suitable imidazole derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(2-Ethylhexyl)(1H-imidazol-2-ylmethyl)amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce various alkylated or acylated imidazole derivatives .

Scientific Research Applications

(2-Ethylhexyl)(1H-imidazol-2-ylmethyl)amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2-Ethylhexyl)(1H-imidazol-2-ylmethyl)amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry. Additionally, the compound’s ability to form hydrogen bonds and interact with biological macromolecules underlies its potential biological activities .

Comparison with Similar Compounds

Similar Compounds

    (2-Ethylhexyl)(1H-imidazol-1-ylmethyl)amine: Similar structure but with a different position of the imidazole ring attachment.

    (2-Ethylhexyl)(1H-imidazol-4-ylmethyl)amine: Another positional isomer with distinct chemical properties.

    (2-Ethylhexyl)(1H-imidazol-5-ylmethyl)amine: Yet another isomer with unique reactivity.

Uniqueness

(2-Ethylhexyl)(1H-imidazol-2-ylmethyl)amine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C12H23N3

Molecular Weight

209.33 g/mol

IUPAC Name

2-ethyl-N-(1H-imidazol-2-ylmethyl)hexan-1-amine

InChI

InChI=1S/C12H23N3/c1-3-5-6-11(4-2)9-13-10-12-14-7-8-15-12/h7-8,11,13H,3-6,9-10H2,1-2H3,(H,14,15)

InChI Key

BHQRRRXCDBURCC-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CNCC1=NC=CN1

Origin of Product

United States

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